REACTION_CXSMILES
|
[CH2:1]([C:4]1[N:5]=[C:6]([C:11]([CH3:14])([CH3:13])[CH3:12])[O:7][C:8]=1[CH2:9][CH3:10])[CH:2]=[CH2:3].B1C2CCCC1CCC2.[OH:24]O.[OH-].[Na+]>CCOC(C)=O.O.C1COCC1>[C:11]([C:6]1[O:7][C:8]([CH2:9][CH3:10])=[C:4]([CH2:1][CH2:2][CH2:3][OH:24])[N:5]=1)([CH3:13])([CH3:12])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
0.693 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C=1N=C(OC1CC)C(C)(C)C
|
Name
|
|
Quantity
|
20.9 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After cessation of the strongly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
the combined organic phases washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulfate and evaporation of the solvents
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)CCCO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |